

Fura-FF AM: A Technical Guide to its Low Magnesium Sensitivity

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Compound of Interest

Compound Name: Fura-FF AM

Cat. No.: B162723

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the magnesium sensitivity of **Fura-FF AM**, a fluorescent indicator widely used for the quantification of intracellular calcium. This document consolidates key data, outlines experimental protocols for ion selectivity determination, and presents visual diagrams to elucidate core concepts for researchers in cellular biology and drug development.

Overview of Fura-FF

Fura-FF is a ratiometric, UV-excitable fluorescent indicator and a difluorinated derivative of Fura-2.^[1] Its acetoxymethyl (AM) ester form, **Fura-FF AM**, is cell-permeant and becomes active upon hydrolysis by intracellular esterases. A key characteristic of Fura-FF is its low affinity for calcium (Ca^{2+}), which makes it particularly suitable for measuring high intracellular Ca^{2+} concentrations that would saturate higher-affinity indicators like Fura-2.^{[2][3]} Critically for many biological systems, Fura-FF exhibits negligible sensitivity to magnesium ions (Mg^{2+}), a crucial feature that minimizes interference from this abundant intracellular cation.^{[1][2][4]}

Quantitative Analysis of Ion Affinity

The selectivity of an ion indicator is paramount for accurate measurements. Fura-FF is characterized by its high specificity for Ca^{2+} over Mg^{2+} . The dissociation constant (K_d), which represents the concentration at which half of the indicator molecules are bound to the ion, is a key metric of this selectivity. A higher K_d value signifies lower affinity.

The quantitative data below, primarily from a comprehensive study on the ionic selectivity of low-affinity ratiometric calcium indicators, highlights the stark difference in Fura-FF's affinity for Ca^{2+} versus Mg^{2+} .[\[1\]](#)[\[2\]](#)

Indicator	Dissociation Constant (Kd) for Ca^{2+}	Dissociation Constant (Kd) for Mg^{2+}	Key Characteristics
Fura-FF	$\sim 6 \mu\text{M}$ [1] [2]	$>10 \text{ mM}$ [1] [2]	Low Ca^{2+} affinity, negligible Mg^{2+} sensitivity, high specificity. [1] [2]
Mag-Fura-2	$\sim 20 \mu\text{M}$ [1] [2]	$\sim 2 \text{ mM}$ [1] [2]	Designed as a Mg^{2+} indicator, but also responds to Ca^{2+} . [5]
Fura-2	$\sim 0.14 \mu\text{M}$ [1]	Minor sensitivity, but much lower than its Ca^{2+} affinity. [6]	High Ca^{2+} affinity, can be interfered with by other divalent cations. [4] [7]

Spectroscopic Properties

Fura-FF operates on a ratiometric basis, where the fluorescence excitation maximum shifts upon binding to Ca^{2+} . This property allows for measurements that are largely independent of dye concentration, cell thickness, and photobleaching.[\[4\]](#)

State	Excitation Maximum	Emission Maximum
Ca^{2+} -free Fura-FF	$\sim 365 \text{ nm}$ [1]	$\sim 514 \text{ nm}$ [1]
Ca^{2+} -saturated Fura-FF	$\sim 339 \text{ nm}$ [1]	$\sim 507 \text{ nm}$ [1]

Due to its extremely high Kd for Mg^{2+} , Fura-FF does not exhibit a significant spectral shift in the presence of physiological concentrations of magnesium.

Experimental Protocols

Determining Ionic Selectivity of Fura-FF

The following protocol is based on the methodology used to characterize the ionic specificity of fluorescent indicators.[1][2] This procedure allows for the determination of the dissociation constants for different cations.

Materials:

- Fura-FF (salt form)
- Ion-free water
- Buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
- Stock solutions of CaCl_2 and MgCl_2
- A strong chelator for divalent cations (e.g., EGTA for Ca^{2+} , EDTA for general chelation)
- Fluorometer capable of dual excitation and emission scanning

Procedure:

- Preparation of Calibration Buffers:
 - Prepare a "zero-ion" buffer containing the indicator and a chelator to ensure the absence of contaminating divalent cations.
 - Prepare a "high-ion" buffer containing a saturating concentration of the ion to be tested (e.g., 10 mM CaCl_2 or 100 mM MgCl_2).
 - Create a series of calibration buffers with known free ion concentrations by mixing the "zero-ion" and "high-ion" buffers in different ratios. The free ion concentration can be calculated using specialized software that takes into account the binding constants of the chelators.
- Fluorescence Measurement:

- For each calibration buffer, record the fluorescence emission spectrum (e.g., from 450 nm to 600 nm) at the excitation wavelengths for the ion-free and ion-bound forms of Fura-FF (e.g., 365 nm and 339 nm).
- The ratio of the fluorescence intensities at the two excitation wavelengths is calculated for each ion concentration.
- Data Analysis and K_d Determination:
 - Plot the fluorescence ratio as a function of the free ion concentration.
 - Fit the data to the following equation to determine the dissociation constant (K_d): $[Ion] = K_d * [(R - R_{min}) / (R_{max} - R)] * (F_{max380} / F_{min380})$ Where:
 - R is the measured fluorescence ratio (Intensity at 339nm / Intensity at 365nm).
 - R_{min} is the ratio in the absence of the ion.
 - R_{max} is the ratio at a saturating ion concentration.
 - F_{max380} and F_{min380} are the fluorescence intensities at 380 nm (isosbestic point for Ca²⁺) at saturating and zero ion concentrations, respectively.

Cell Loading with Fura-FF AM

Materials:

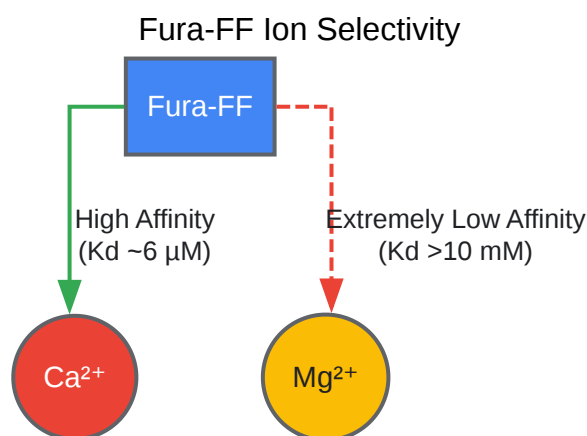
- **Fura-FF AM**
- Anhydrous DMSO
- Pluronic F-127 (20% solution in DMSO)
- Physiological buffer (e.g., HEPES-buffered saline)
- Cultured cells on coverslips

Procedure:

- Prepare a stock solution of **Fura-FF AM** in anhydrous DMSO (e.g., 1-5 mM).
- For cell loading, dilute the **Fura-FF AM** stock solution in the physiological buffer to a final concentration of 1-5 μM . To aid in dispersion, first mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
- Incubate the cells with the **Fura-FF AM** loading solution for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for the specific cell type.
- Wash the cells with the physiological buffer to remove extracellular dye.
- Allow for a de-esterification period of at least 30 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases.
- The cells are now ready for fluorescence imaging and measurement of intracellular Ca^{2+} .

Visualizations

Diagram of Ionic Selectivity

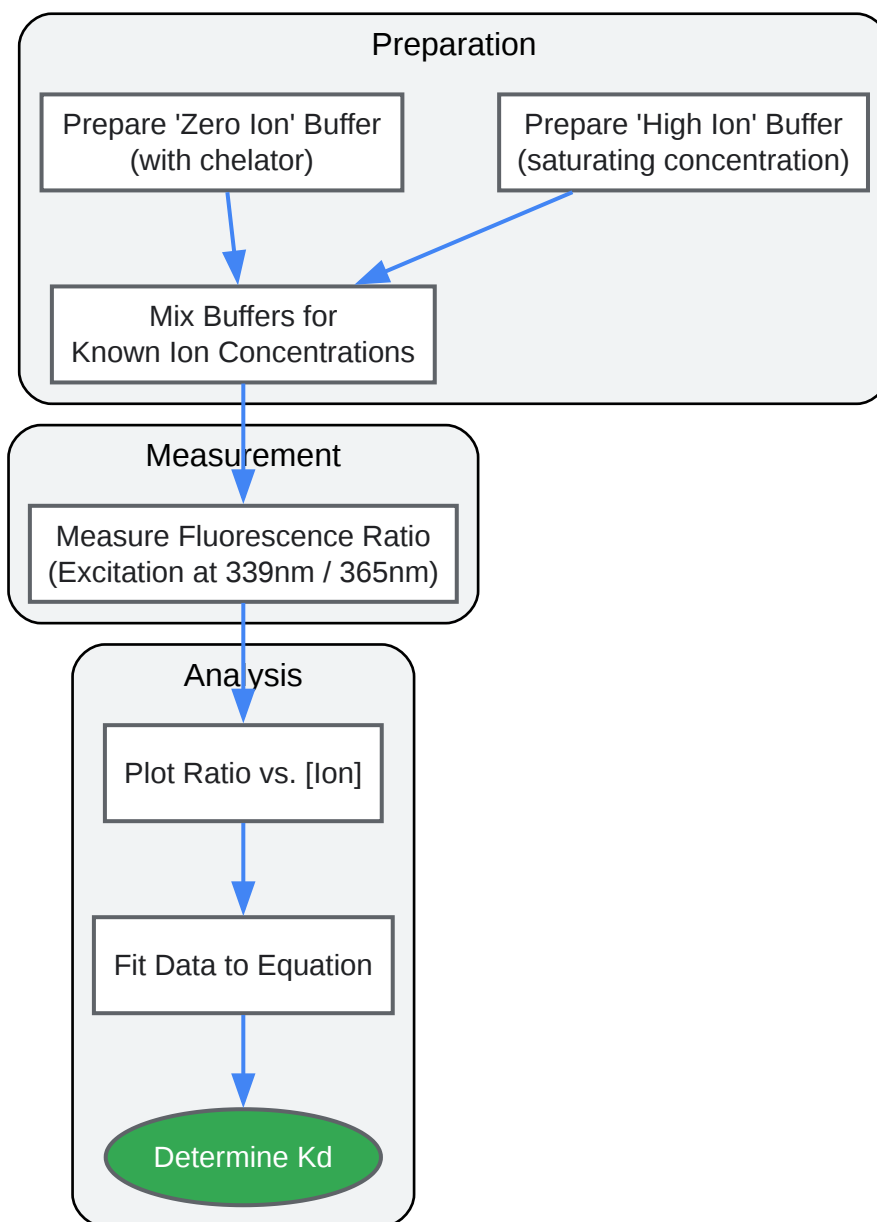


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Caption: Fura-FF demonstrates high affinity for Ca^{2+} and extremely low affinity for Mg^{2+} .

Experimental Workflow for K_d Determination

Workflow for Determining Ion Selectivity (K_d)



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